8-N,8-N,9-Trimethylpurine-6,8-diamine
Description
8-N,8-N,9-Trimethylpurine-6,8-diamine is a purine derivative characterized by methyl substitutions at the 8-N (two methyl groups) and 9-N positions. Its molecular formula is C₈H₁₂N₆, with a molar mass of 192.22 g/mol. Purine derivatives are critical in pharmaceutical and biochemical research due to their structural resemblance to nucleic acid bases, enabling applications in drug design and enzyme inhibition.
Properties
IUPAC Name |
8-N,8-N,9-trimethylpurine-6,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-12-5-6(9)10-4-11-7(5)14(8)3/h4H,1-3H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNWBJSVKPRVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=C1N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-N,8-N,9-Trimethylpurine-6,8-diamine typically involves the methylation of purine derivatives. One common method is the reaction of purine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of 8-N,8-N,9-Trimethylpurine-6,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-N,8-N,9-Trimethylpurine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of purine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-N,8-N,9-Trimethylpurine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-N,8-N,9-Trimethylpurine-6,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N,N-Dimethylpurine-6,8-diamine (CAS 500285-00-7)
- Molecular Formula : C₇H₁₀N₆
- Molar Mass : 178.19 g/mol
- Key Differences : Lacks the 9-N methyl group present in the target compound.
- Physicochemical Properties: Increased hydrophilicity compared to the trimethylated derivative due to fewer methyl groups.
9-Methylthiamiprine (MM1292.05)
- Molecular Formula : C₁₀H₁₁N₉O₂S
- Molar Mass : 321.33 g/mol
- Key Differences : Contains a 4-nitroimidazole-thioether moiety at the 6-position, unlike the simpler diamine structure of the target compound.
- Functional Implications :
N-Formylthiamiprine (MM1292.06)
- Molecular Formula : C₁₀H₉N₇O₃S
- Molar Mass : 307.29 g/mol
- Key Differences : Features a formyl group at the 2-position and a nitroimidazole-thioether at the 6-position.
- Reduced basicity compared to the target compound due to electron-withdrawing substituents .
Physicochemical and Functional Comparison Table
Research Findings and Functional Implications
- Synthetic Challenges : The addition of a third methyl group at the 9-position in 8-N,8-N,9-Trimethylpurine-6,8-diamine likely requires stringent reaction conditions (e.g., high-pressure methylation or specialized catalysts), as seen in heteropoly acid-catalyzed methylation reactions .
- Biological Activity : Methylation patterns significantly alter pharmacokinetics. For example:
Gaps in Current Knowledge
- No direct studies on the synthesis, stability, or bioactivity of 8-N,8-N,9-Trimethylpurine-6,8-diamine were identified in the provided evidence.
- Comparative toxicity profiles and metabolic pathways relative to analogs remain unexplored.
Biological Activity
8-N,8-N,9-Trimethylpurine-6,8-diamine is a purine derivative with significant biological activity. This compound has garnered interest due to its structural similarities to other biologically active purines and its potential therapeutic applications. The molecular formula for this compound is , and its CAS number is 352227-13-5.
The biological activity of 8-N,8-N,9-Trimethylpurine-6,8-diamine primarily involves its interaction with various biological pathways. It has been shown to act as an inhibitor of certain enzymes involved in nucleic acid metabolism. The methylation of the purine ring enhances its stability and potential binding affinity to target enzymes.
Enzyme Inhibition Studies
Research indicates that 8-N,8-N,9-Trimethylpurine-6,8-diamine exhibits inhibitory effects on key enzymes such as:
- Adenosine Deaminase : This enzyme is crucial for adenosine metabolism. Inhibition can lead to increased levels of adenosine, which has various physiological effects including immunosuppression and vasodilation.
- Xanthine Oxidase : This enzyme is involved in the catabolism of purines. Inhibition may have implications in conditions like gout and hyperuricemia.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 8-N,8-N,9-Trimethylpurine-6,8-diamine. It has demonstrated activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Study on Enzyme Inhibition
In a controlled laboratory study, the effects of 8-N,8-N,9-Trimethylpurine-6,8-diamine on adenosine deaminase were evaluated. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM. The study concluded that the compound could serve as a potent inhibitor with potential therapeutic applications in treating diseases linked to adenosine metabolism disorders.
Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of 8-N,8-N,9-Trimethylpurine-6,8-diamine against various pathogens. The compound was tested using standard broth microdilution methods. Results showed that it effectively inhibited the growth of clinically relevant strains of bacteria at relatively low concentrations.
Pharmacological Potential
The pharmacological potential of 8-N,8-N,9-Trimethylpurine-6,8-diamine extends beyond enzyme inhibition and antimicrobial activity. Preliminary studies suggest possible applications in cancer therapy due to its ability to influence purine metabolism pathways that are often dysregulated in cancer cells.
Toxicology Profile
An initial toxicological assessment revealed that while the compound shows promising biological activities, it also exhibits cytotoxicity at higher concentrations. Further studies are necessary to determine the therapeutic window and safety profile for potential clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
